exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane
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Overview
Description
Exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane: is a bicyclic compound characterized by its unique structure, which includes a primary amine, a tertiary amine, and an ether group.
Mechanism of Action
Target of Action
The primary target of exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane is the 5-HT3 receptor . This receptor is a type of serotonin receptor, or 5-hydroxytryptamine receptor, that plays a significant role in the regulation of neurotransmitters, particularly serotonin, across synapses in the nervous system.
Mode of Action
This compound acts as a potent antagonist at the 5-HT3 receptor . By binding to these receptors, it prevents the action of serotonin, a neurotransmitter that can trigger nausea and vomiting reflexes when released.
Biochemical Pathways
The compound’s action on the 5-HT3 receptor affects the serotonergic pathways in the central nervous system . By blocking the action of serotonin at these receptors, it can help regulate mood, appetite, and sleep, among other functions.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of serotonin activity at the 5-HT3 receptors . This can result in a decrease in the symptoms associated with excessive serotonin release, such as nausea and vomiting.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic route may vary, but it generally includes steps such as amination and cyclization reactions .
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity .
Chemical Reactions Analysis
Types of Reactions: : Exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amine groups, potentially forming oxides or other derivatives.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: : In chemistry, exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: : In biological research, this compound can be used to study the interactions of amine-containing molecules with biological systems. It may also serve as a model compound for studying the behavior of bicyclic amines .
Medicine: : The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its amine groups make it a candidate for drug development, particularly in the design of compounds that interact with biological amine receptors .
Industry: : In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique structure may impart desirable properties to the final products .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other bicyclic amines such as exo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane and endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane .
Uniqueness: : What sets exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane apart is its specific arrangement of functional groups, which can lead to unique reactivity and interactions compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1S,5R)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-7-2-6(9)3-8(10)5-11-4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILASSWFNKAKIM-IEESLHIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1COC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1COC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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